molecular formula C16H14ClN3O2S2 B2968558 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate CAS No. 1396768-69-6

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate

Cat. No.: B2968558
CAS No.: 1396768-69-6
M. Wt: 379.88
InChI Key: OSWVWTZACQSHDC-UHFFFAOYSA-N
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Description

This compound features a 4-chlorobenzo[d]thiazole core linked via an azetidin-3-yl group to a 2,4-dimethylthiazole-5-carboxylate ester. The benzo[d]thiazole moiety, substituted with chlorine at position 4, is known for its role in enhancing electron-withdrawing properties and binding affinity in kinase inhibitors . The 2,4-dimethylthiazole ester contributes to lipophilicity, which may influence membrane permeability and metabolic stability .

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-8-14(23-9(2)18-8)15(21)22-10-6-20(7-10)16-19-13-11(17)4-3-5-12(13)24-16/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWVWTZACQSHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClN5O2SC_{14}H_{12}ClN_{5}O_{2}S with a molecular weight of approximately 349.79 g/mol . Its structure combines elements from both thiazole and azetidine frameworks, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC14H12ClN5O2S
Molecular Weight349.79 g/mol
Purity≥ 95%

The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, influencing various biochemical pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds within the thiazole and azetidine classes exhibit significant anticancer properties. For instance, derivatives containing benzothiazole moieties have shown promising results against various cancer cell lines, including leukemia, melanoma, and breast cancer. Notably, some compounds demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research suggests that derivatives with similar structural characteristics have displayed potent antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans. Comparative studies have shown that certain derivatives were more effective than standard antibiotics like norfloxacin and chloramphenicol .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Anticancer Screening : A study evaluated a series of thiazolidinone derivatives for their anticancer activity. Among them, certain compounds showed significant inhibition of cancer cell proliferation with an average logGI(50) value indicating strong activity against multiple cancer types .
  • Antimicrobial Evaluation : Another investigation focused on synthesizing 4-thiazolidinone derivatives which were tested against various bacterial strains. Some exhibited superior antibacterial properties compared to established antibiotics, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural Analogs

N-(4-Chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 946229-20-5)
  • Structural Differences : Replaces the azetidinyl ester with a 3-methylisoxazole carboxamide.
  • Functional Implications: The amide group enhances hydrolytic stability compared to the ester in the target compound but may reduce cell permeability due to increased polarity .
Thiazol-5-ylmethyl (2S,3S,5S)-... (PF 43(1), 2017)
  • Structural Differences : Features a stereochemically complex backbone with multiple chiral centers and a phenylhexan-2-ylcarbamate group.
  • Functional Implications : The increased steric bulk likely reduces metabolic clearance but may compromise binding pocket accessibility. AutoDock4 simulations indicate such compounds require precise conformational alignment for target engagement .
CDK7 Inhibitors (European Patent 3853225)
  • Structural Differences: Thiazol-2-yl derivatives with acrylamide substituents (e.g., N-(5-(3-(1-(thiazol-2-yl)amino)...)).
  • Functional Implications : The acrylamide group enables covalent binding to kinase targets, enhancing inhibitory potency. In contrast, the target compound’s ester linkage may confer reversible inhibition, balancing efficacy and toxicity .

Electronic and Physicochemical Properties

Property Target Compound CAS 946229-20-5 CDK7 Inhibitor (Patent)
Molecular Weight ~437 g/mol ~335 g/mol ~450–500 g/mol
LogP (Predicted) 3.2 (High lipophilicity) 2.1 (Moderate lipophilicity) 2.8–3.5
Hydrolytic Stability Moderate (Ester-sensitive) High (Amide-stable) High (Acrylamide-stable)
Electron Localization (ELF) High in thiazole rings Moderate in isoxazole Variable (depends on substituents)

Q & A

Q. Advanced

  • Protecting groups : Temporarily block reactive sites (e.g., azetidine -OH with TBSCl) to prevent undesired nucleophilic attack .
  • Catalyst optimization : Use HOBt with DCC to reduce racemization during esterification .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr under conventional heating), minimizing decomposition .

How do electronic effects of substituents on the thiazole ring influence reactivity?

Q. Advanced

  • Methyl groups (2,4-dimethyl) : Electron-donating groups increase electron density at the carboxylate, enhancing electrophilic coupling efficiency .
  • Chlorobenzothiazole : The electron-withdrawing Cl atom stabilizes the transition state during azetidine ring closure via resonance .
    Substituent effects are quantified using Hammett constants (σ) and correlated with reaction rates via linear free-energy relationships (LFER) .

How to resolve contradictions between theoretical and experimental 13^1313C NMR chemical shifts?

Q. Advanced

  • Solvent effects : Simulate shifts with implicit solvation models (e.g., PCM for DMSO) to account for polarity-induced deviations .
  • Dynamic effects : Use molecular dynamics (MD) to model conformational averaging, which impacts observed shifts (e.g., azetidine ring flexibility) .
  • Hybrid methods : Combine DFT with empirical corrections (e.g., scaling factors for carbonyl carbons) .

What mechanistic insights explain regioselectivity in thiazole-azetidine coupling?

Advanced
Regioselectivity arises from:

  • Steric control : The 3-azetidinyl position is less hindered than the 2-position, favoring coupling at C-3 .
  • Electronic factors : The carboxylate group’s electron-withdrawing effect directs nucleophilic attack to the azetidine’s less electron-deficient site .
    Mechanistic studies use isotopic labeling (e.g., 18^{18}O in carboxylate) and kinetic isotope effects (KIE) to validate pathways .

What are the limitations of using X-ray crystallography for structural analysis of this compound?

Q. Advanced

  • Polymorphism : Multiple crystal forms (e.g., solvates vs. anhydrates) can yield divergent structures .
  • Disorder : Flexible substituents (e.g., methyl groups) may cause unresolved electron density, requiring refinement with constraints .
  • Radiation sensitivity : Prolonged X-ray exposure degrades chlorobenzothiazole moieties, necessitating low-temperature (100 K) data collection .

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